molecular formula C18H22N2O2 B1391249 N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020723-24-3

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1391249
M. Wt: 298.4 g/mol
InChI Key: WUFMKHBACSTNMJ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide” is a complex organic compound. It appears to contain an amide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an ether group (-O-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the methyl groups, and the attachment of the phenoxy group. The exact methods would depend on the starting materials and the specific conditions required.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a highly stable structure, could have significant effects on the compound’s properties.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The amide group could participate in hydrolysis reactions, while the benzene ring could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Pharmacokinetic Studies

  • Progabide Synthesis : N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been involved in the synthesis of Progabide, a compound labeled with carbon-14 for pharmacokinetic and metabolism studies (Allen & Giffard, 1982).

Gastric Acid Antisecretory Activity

  • Antiulcer Agents : Derivatives of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, specifically N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, have shown significant antisecretory activity against histamine-induced gastric acid secretion (Ueda et al., 1991).

Tyrosinase and Melanin Inhibition

  • Skin Depigmentation Potential : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, synthesized from N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been evaluated as potential tyrosinase and melanin inhibitors. They exhibit potential for the formulation of depigmentation drugs with minimal side effects (Raza et al., 2019).

Lipoxygenase Inhibitors

  • Heterocyclic Compound Synthesis : N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide derivatives have been synthesized and shown moderate activity as lipoxygenase enzyme inhibitors, a significant focus in medical research (Aziz-ur-Rehman et al., 2016).

MMP Inhibition and Imaging

  • MMP Inhibitors for PET Imaging : Novel fluorinated derivatives of N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, similar in structure to N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been synthesized as Matrix Metalloproteinase (MMP) inhibitors, showing potential in positron emission tomography (PET) imaging for pathological processes (Wagner et al., 2007).

Antifungal Activities

  • Fungicidal Potency : N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, structurally related to N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, have been tested for fungicidal activities against various fungi, demonstrating significant efficacy in high concentrations (Lee et al., 1999).

Anticonvulsant Properties

  • Anticonvulsant Schiff Bases : Schiff bases of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide have shown anticonvulsant properties and gamma-aminobutyric acid (GABA) mimetic activity, important in the treatment of epilepsy and related disorders (Kaplan et al., 1980).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard.


Future Directions

Future research on this compound could involve studying its properties, reactions, and potential applications. For example, it could be tested as a potential pharmaceutical, or its reactivity could be studied to develop new synthetic methods.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-13(17)3)18(21)20-15-11-14(19)10-9-12(15)2/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMKHBACSTNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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